molecular formula C21H17NO3 B12120823 1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione

1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione

Cat. No.: B12120823
M. Wt: 331.4 g/mol
InChI Key: ULTNABVGJHVBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. By blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This inhibition can lead to various physiological effects, depending on the specific biological context.

Comparison with Similar Compounds

1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular biological targets and exhibit distinct chemical reactivity.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione

InChI

InChI=1S/C21H17NO3/c23-20-17-10-3-4-11-18(17)22(21(20)24)13-6-14-25-19-12-5-8-15-7-1-2-9-16(15)19/h1-5,7-12H,6,13-14H2

InChI Key

ULTNABVGJHVBEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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